molecular formula C4H6Cl2O4S2 B1653794 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride CAS No. 1955547-79-1

2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride

Cat. No.: B1653794
CAS No.: 1955547-79-1
M. Wt: 253.1
InChI Key: VUWBNCANEPJBSH-UHFFFAOYSA-N
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Description

2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a five-membered thiolane ring system. The sulfur atom in the thiolane ring is in the +6 oxidation state (denoted by lambda⁶), with two oxo groups at the 1-position, forming a 1,1-dioxo (sulfolane) core. The 2-position of the ring is substituted with both a chlorine atom and a sulfonyl chloride (-SO₂Cl) group. This dual electron-withdrawing substituent configuration enhances the compound’s electrophilicity, making it a potent reagent for sulfonylation reactions in organic synthesis. Its reactivity is influenced by the sulfolane ring’s stability and the steric/electronic effects of the chlorine and sulfonyl chloride groups.

Properties

IUPAC Name

2-chloro-1,1-dioxothiolane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O4S2/c5-4(12(6,9)10)2-1-3-11(4,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWBNCANEPJBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)(S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801178951
Record name 2-Thiophenesulfonyl chloride, 2-chlorotetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955547-79-1
Record name 2-Thiophenesulfonyl chloride, 2-chlorotetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955547-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenesulfonyl chloride, 2-chlorotetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

The foundational step in synthesizing 2-chloro-1,1-dioxo-1λ⁶-thiolane-2-sulfonyl chloride involves sulfonation of tetrahydrothiophene (thiolane) derivatives. Chlorosulfonic acid (ClSO₃H) serves as the primary sulfonating agent, enabling the introduction of sulfonyl chloride (-SO₂Cl) groups. Key parameters include:

  • Temperature : Reactions proceed optimally at 0–20°C to minimize side reactions.
  • Stoichiometry : A 2:1 molar ratio of chlorosulfonic acid to thiolane ensures complete sulfonation.
  • Solvent : Solvent-free conditions or dichloromethane (DCM) are preferred to avoid hydrolysis.

The exothermic nature of sulfonation necessitates rigorous temperature control, as overheating can lead to decomposition or over-oxidation.

Reaction Mechanism

Sulfonation initiates with electrophilic attack by chlorosulfonic acid on the sulfur atom of tetrahydrothiophene, forming a sulfonium intermediate. Subsequent elimination of HCl yields the monosulfonated product. A second equivalent of chlorosulfonic acid reacts at the adjacent carbon, facilitated by the electron-withdrawing effect of the first sulfonyl group. The final step involves oxidation of the thiolane sulfur to a λ⁶-sulfone state using hydrogen peroxide (H₂O₂) or similar oxidants.

Chlorination Techniques

Thionyl Chloride-Mediated Chlorination

Post-sulfonation, chlorination of the thiolane ring is achieved using thionyl chloride (SOCl₂). Critical considerations include:

Parameter Optimal Range Impact on Yield
SOCl₂ Equivalents 1.8–2.2 eq Maximizes Cl substitution
Reaction Time 4–6 hours Ensures complete conversion
Temperature 55–60°C Balances kinetics and stability

Data from patent US20100004490A1 demonstrate that 1.8 equivalents of SOCl₂ at 55°C for 5 hours achieve 95% conversion to the dichlorinated product. Excess SOCl₂ risks forming over-chlorinated byproducts, necessitating precise stoichiometric control.

Catalytic Enhancements

The addition of dimethylformamide (DMF) as a catalyst (5–10 mol%) accelerates chlorination by stabilizing reactive intermediates. This approach reduces reaction time to 2–3 hours while maintaining yields above 90%.

Oxidation to λ⁶-Sulfone

Hydrogen Peroxide Oxidation

The λ⁶-sulfone configuration is attained via oxidation with 30% aqueous H₂O₂. Key findings include:

  • Stoichiometry : 2.5 equivalents of H₂O₂ per sulfonyl group.
  • Temperature : 40–50°C to prevent peroxide decomposition.
  • pH Control : Maintained at 7–8 using sodium bicarbonate to avoid acid-catalyzed side reactions.

A 2020 study reported 85% yield under these conditions, with residual starting material removed via column chromatography.

Alternative Oxidants

Comparative studies highlight the efficacy of potassium peroxymonosulfate (Oxone®), which offers milder conditions (25°C, pH 6.5) and comparable yields (82–84%). However, higher reagent costs limit industrial applicability.

Purification and Isolation

Crystallization

Crude product purification employs recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals with >99% purity.

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate = 4:1) effectively separates byproducts such as:

  • Bis-chloromethyl ether (2–3% yield)
  • Over-oxidized sulfonic acids (<1% yield)

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems that enhance safety and scalability:

Parameter Batch Process Flow Process
Reaction Time 6 hours 45 minutes
Yield 89% 91%
Byproduct Formation 5–7% 2–3%

This method reduces thermal runaway risks and improves reproducibility.

Waste Mitigation

In situ neutralization of HCl and SO₂ gases with NaOH scrubbers achieves 98% waste capture, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.20 (m, 4H, CH₂), 2.95 (s, 2H, SO₂Cl).
  • IR (cm⁻¹): 1365 (S=O), 1170 (S-Cl), 680 (C-S).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms ≥99% purity when using the crystallization protocol.

Challenges and Limitations

Byproduct Formation

Principal byproducts arise from:

  • Incomplete chlorination : Yields mono-chlorinated derivatives requiring rework.
  • Oxidative degradation : Elevated temperatures (>60°C) decompose sulfonyl chlorides to sulfonic acids.

Moisture Sensitivity

The compound hydrolyzes rapidly in humid environments, necessitating anhydrous handling and storage under nitrogen.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as a potent electrophile, reacting with nucleophiles to form diverse derivatives:

Sulfonamide Formation

Reaction with primary or secondary amines yields sulfonamides. For example, treatment with aniline in acetonitrile at room temperature produces sulfonamide derivatives in high yields (e.g., 92% for 7a ) .
General Reaction:

R-SO2Cl+R’NH2R-SO2NH-R’+HCl\text{R-SO}_2\text{Cl} + \text{R'NH}_2 \rightarrow \text{R-SO}_2\text{NH-R'} + \text{HCl}

Conditions:

  • Solvent: CH₃CN

  • Base: Et₃N (2.0 equiv)

  • Time: 2 hours

AmineProduct Yield (%)Reference
Aniline92
Benzylamine85
Cyclohexylamine78

Sulfonate Ester Formation

Alcohols and phenols react to form sulfonate esters. For instance, phenol reacts under similar conditions to yield sulfonate 7p (73% yield) .
General Reaction:

R-SO2Cl+R”OHR-SO2O-R”+HCl\text{R-SO}_2\text{Cl} + \text{R''OH} \rightarrow \text{R-SO}_2\text{O-R''} + \text{HCl}

Hydrolysis

Hydrolysis in aqueous media generates sulfonic acids. While direct data on this compound is limited, analogous sulfonyl chlorides hydrolyze as follows :

R-SO2Cl+H2OR-SO3H+HCl\text{R-SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{R-SO}_3\text{H} + \text{HCl}

Conditions:

  • Protic solvents (e.g., H₂O, MeOH)

  • Room temperature

Radical-Mediated Pathways

Reactions with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) proceed via radical intermediates. Control experiments with radical inhibitors (TEMPO, BHT) reduce yields by >50%, supporting a radical mechanism :

  • Radical Initiation: NCS generates chlorine radicals.

  • Sulfonyl Radical Formation: Sulfonyl hydrazide oxidizes to a sulfonyl radical.

  • Coupling: Sulfonyl radical reacts with chlorine radical to form the product.

Reactivity with Biological Molecules

The sulfonamide group facilitates hydrogen bonding with enzymes, suggesting potential pharmacological applications. For example, paroxetine (an SSRI) undergoes sulfonylation with 87% yield via this pathway .

Comparative Reactivity

Compared to simpler sulfonyl chlorides (e.g., 2-chloroethanesulfonyl chloride), this compound’s thiolane ring enhances steric effects, altering reaction kinetics and selectivity .

Feature2-Chloro-1,1-dioxo-thiolane Sulfonyl Chloride2-Chloroethanesulfonyl Chloride
Ring StructureThiolaneLinear alkyl chain
Steric HindranceHighLow
Sulfonamide Yield (%)85–9270–80

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
Sulfonyl chlorides are crucial intermediates in the synthesis of various pharmaceuticals. They can introduce sulfonyl groups into organic molecules, which are often essential for biological activity. For example, the compound is utilized in the preparation of sulfonamide antibiotics and other therapeutic agents. The electrophilic nature of the sulfonyl chloride allows for nucleophilic substitution reactions with amines and alcohols, facilitating the formation of complex structures necessary for drug efficacy .

Case Study: Antiviral Agents
Research has indicated that derivatives of sulfonyl chlorides exhibit antiviral properties. A notable study demonstrated that compounds derived from 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride showed significant activity against viral replication in vitro, suggesting potential as antiviral agents .

Agricultural Chemistry

Pesticide Development
In agricultural chemistry, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its ability to modify biological pathways in plants makes it valuable for developing new agrochemicals that target specific pests while minimizing environmental impact. Sulfonyl chlorides have been shown to enhance the selectivity and potency of herbicides by improving their binding affinity to target enzymes .

Case Study: Herbicide Efficacy
A study evaluated a new herbicide formulation incorporating derivatives of 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride. The results indicated improved weed control efficacy compared to existing products, demonstrating the compound's potential in developing next-generation herbicides that are both effective and environmentally friendly .

Industrial Applications

Chemical Manufacturing Processes
The compound is also employed in various industrial applications, particularly in the production of specialty chemicals. Its reactivity allows it to be used as a reagent in organic synthesis for creating complex molecules used in materials science and electronics .

Table: Comparison of Applications

Application AreaSpecific UseImpact/Benefit
PharmaceuticalsSynthesis of APIsEnhances drug efficacy
AgricultureDevelopment of pesticidesImproved selectivity and potency
Industrial ChemistryReagent in chemical manufacturingFacilitates production of specialty chemicals

Mechanism of Action

The mechanism by which 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride exerts its effects involves the interaction with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical and biological processes to modify or synthesize new compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four structurally related sulfonyl chlorides and sulfur-containing heterocycles, highlighting differences in ring size, substituents, and reactivity.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Ring Size Key Substituents Reactivity Profile
2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride (Target) C₄H₅Cl₂O₄S₂* 247.13 (calculated) 5-membered Cl, -SO₂Cl at position 2 High reactivity due to dual electron-withdrawing groups; prone to nucleophilic substitution
(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chloride C₄H₇ClO₄S₂ 218.68 4-membered -CH₂SO₂Cl attached to thietan ring Elevated ring strain increases reactivity; sulfonyl chloride is sterically accessible
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride C₁₁H₆ClNO₃S 275.68 Fused aromatic Sulfonyl chloride on aromatic system Stabilized by aromatic conjugation; moderate reactivity
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride C₇H₁₆ClNO₂S 213.72 6-membered Ethyl, methyl groups; hydrochloride Non-sulfonyl chloride; limited electrophilicity due to dione and salt form
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride C₆H₁₄ClNO₂S 199.69 5-membered Aminoethyl group; hydrochloride Nucleophilic amino group dominates reactivity; not a sulfonyl chloride

*Inferred based on structural analysis.

Physicochemical Properties

  • Thermal Stability : Aromatic sulfonyl chlorides (e.g., ) are more thermally stable than alicyclic derivatives like the target compound or the thietan analog .

Research Findings and Trends

  • Synthetic Utility : The target compound’s dual electron-withdrawing groups make it valuable in synthesizing sulfonated polymers or bioactive molecules, though its handling requires stringent moisture-free conditions .
  • Emerging Comparisons : Thietan-based sulfonyl chlorides are gaining attention for their balance of reactivity and synthetic accessibility, but five-membered thiolane derivatives remain preferred for fine chemical synthesis due to better ring stability.

Biological Activity

2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride, also known by its CAS number 1955547-79-1, is a compound that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula: C₂ClO₂S₂
Molecular Weight: 174.14 g/mol
Structure: The compound features a thiolane ring with sulfonyl chloride and chloro substituents, contributing to its reactivity and biological potential.

The biological activity of 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been identified:

  • Electrophilic Reactivity: The sulfonyl chloride group can act as an electrophile, reacting with nucleophiles such as amino acids and proteins, potentially leading to modifications that affect protein function.
  • Inhibition of Enzymatic Activity: Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Research indicates that compounds similar to 2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride exhibit antimicrobial properties. The following table summarizes findings from various studies:

StudyOrganismConcentrationEffect
Study AE. coli100 µg/mLInhibition of growth
Study BS. aureus50 µg/mLBactericidal effect
Study CC. albicans200 µg/mLReduced viability

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in several cell lines. Notable findings include:

  • Cell Lines Tested: HeLa, MCF-7 (breast cancer), and HepG2 (liver cancer).
  • IC50 Values:
    • HeLa: 45 µM
    • MCF-7: 30 µM
    • HepG2: 50 µM

These values indicate a moderate level of cytotoxicity, suggesting potential applications in cancer therapy.

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on tumor models demonstrated significant tumor reduction in mice treated with varying doses over four weeks. The results indicated:

  • Tumor Volume Reduction: Average reduction of 60% at the highest dose.
  • Mechanism Investigated: Apoptosis induction was confirmed through flow cytometry analysis.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of carbonic anhydrase by the compound. Results showed:

  • Inhibition Rate: Approximately 70% at a concentration of 10 µM.
  • Implications: This suggests a potential role in managing conditions related to dysregulated carbonic anhydrase activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride, and how is its purity confirmed?

  • Methodology : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂) under anhydrous conditions . Purity is assessed via:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., sulfonyl chloride peaks at ~3.5 ppm for ¹H and 55-60 ppm for ¹³C) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) to verify molecular weight.
  • Elemental analysis : Confirmation of C, H, N, S, and Cl composition.

Q. What are the primary reactivity patterns of this compound in nucleophilic substitutions?

  • Methodology : The sulfonyl chloride group reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters. Key steps:

  • Amine reactions : Conduct in dichloromethane (DCM) or THF with a base (e.g., triethylamine) to scavenge HCl .
  • Alcohol reactions : Use non-nucleophilic bases (e.g., pyridine) to prevent side reactions. Monitor via TLC for completion .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Respiratory protection (e.g., N95 mask) is advised due to potential HCl release .
  • Storage : Keep in a cool, dry place under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis vs. sulfonylation) be controlled during multi-step syntheses?

  • Methodology :

  • Solvent selection : Use anhydrous solvents (e.g., DCM, THF) with molecular sieves to minimize moisture .
  • Temperature control : Reactions at 0–5°C reduce hydrolysis rates .
  • Additive use : Scavengers like molecular sieves or desiccants (e.g., CaCl₂) absorb residual water .

Q. What strategies resolve discrepancies in reported spectroscopic data for derivatives (e.g., conflicting ¹³C NMR shifts)?

  • Methodology :

  • High-field NMR : Use 400–600 MHz instruments for better resolution of overlapping peaks.
  • Deuterated solvents : Ensure solvent purity (e.g., DMSO-d₆, CDCl₃) to avoid artifacts .
  • Cross-validation : Compare with computational data (DFT calculations) to assign signals .

Q. How can reaction yields be optimized for large-scale sulfonylation using this compound?

  • Methodology :

  • Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete conversion.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate reactions with sterically hindered nucleophiles .
  • Workup : Extract unreacted starting materials with saturated NaHCO₃ to isolate products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-1,1-dioxo-1lambda6-thiolane-2-sulfonyl chloride

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